2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is an organic compound with the molecular formula C8H9ClO2 and a molecular weight of 172.61 g/mol . This compound is characterized by the presence of a chloroacetyl group attached to a furan ring substituted with two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that the compound has been used in the preparation of a fluorescent dye, depo . This suggests that it may interact with its targets through electronic absorption and emission, leading to changes in fluorescence properties .
Result of Action
It’s known that the compound has been used in the preparation of a fluorescent dye, depo . This suggests that it may have effects on fluorescence properties at the molecular level .
Action Environment
It’s known that the compound has been used in the preparation of a fluorescent dye, depo , and its fluorescence properties may vary depending on the solvent used . This suggests that environmental factors such as solvent polarity could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the chlorination of 1-(2,5-dimethylfuran-3-yl)ethan-1-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate and final products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones or ethers.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
- 2-Chloro-1-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
2-Chloro-1-(2,5-dimethylfuran-3-yl)ethan-1-one is unique due to the presence of the 2,5-dimethylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-chloro-1-(2,5-dimethylfuran-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYFFLXRCZMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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